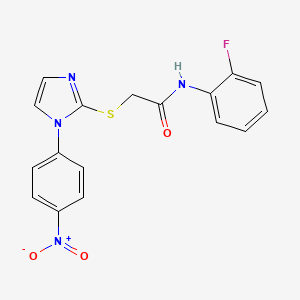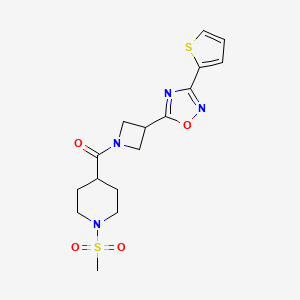
4,6-Dichloro-5-fluoro-2-pyrimidin-2-ylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-5-fluoro-2-pyrimidin-2-ylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant role in various biological processes. This compound, in particular, is notable for its applications in pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-fluoro-2-pyrimidin-2-ylpyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dihydroxy-5-fluoropyrimidine with phosphorus oxychloride in the presence of a base such as dimethylaniline . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Large-scale production often includes steps for the recovery and reuse of reagents and solvents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-5-fluoro-2-pyrimidin-2-ylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is a common reaction where nucleophiles replace the chlorine atoms in the compound.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, often in the presence of a base like DIPEA (N,N-Diisopropylethylamine), are used.
Oxidation and Reduction: Specific oxidizing or reducing agents, depending on the desired transformation, are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached, enhancing their applicability in pharmaceuticals and other fields.
Scientific Research Applications
4,6-Dichloro-5-fluoro-2-pyrimidin-2-ylpyrimidine has several scientific research applications:
Biology: The compound is used in studies related to DNA and RNA analogs due to its structural similarity to nucleotides.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-fluoro-2-pyrimidin-2-ylpyrimidine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with nucleic acid synthesis, leading to its therapeutic effects. For example, its anticancer activity may be attributed to its ability to inhibit DNA synthesis in rapidly dividing cells .
Comparison with Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: This compound shares a similar structure but lacks the additional pyrimidine ring, affecting its chemical properties and applications.
4,6-Dichloro-5-trifluoromethylpyrimidine: Another related compound with a trifluoromethyl group instead of a fluorine atom, leading to different reactivity and uses.
Uniqueness: 4,6-Dichloro-5-fluoro-2-pyrimidin-2-ylpyrimidine is unique due to its dual pyrimidine rings and specific halogen substitutions, which confer distinct chemical and biological properties. This makes it particularly valuable in pharmaceutical research and industrial applications.
Properties
IUPAC Name |
4,6-dichloro-5-fluoro-2-pyrimidin-2-ylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2FN4/c9-5-4(11)6(10)15-8(14-5)7-12-2-1-3-13-7/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUBTRWAFOYNKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC(=C(C(=N2)Cl)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2FN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-cyanocyclohexyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methylpropanamide](/img/structure/B2362527.png)
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-5-bromofuran-2-carboxamide](/img/structure/B2362528.png)
![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2362529.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2362531.png)
![2-(2-Methoxy-4-methylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2362532.png)
![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-phenylacetamide](/img/structure/B2362534.png)
![methyl 4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]benzoate](/img/structure/B2362535.png)
![1-(6-cyclopropylpyridazin-3-yl)-N-[(furan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2362536.png)
![N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylformamide](/img/structure/B2362539.png)
![ethyl 4-(5-{[5-cyano-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyridin-3-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B2362540.png)

![3-{[2-(4-Methoxyphenyl)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-3-yl]oxy}benzonitrile](/img/structure/B2362546.png)
